molecular formula C15H14BrN3O3 B387410 3-Bromo-N-[2-(4-nitroanilino)ethyl]benzamide

3-Bromo-N-[2-(4-nitroanilino)ethyl]benzamide

Cat. No.: B387410
M. Wt: 364.19g/mol
InChI Key: GVTZMKNKMGOFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[2-(4-nitroanilino)ethyl]benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

3-Bromo-N-[2-(4-nitroanilino)ethyl]benzamide, a closely related compound to 4-Bromo-N-(di-R-carbamothioyl)benzamide, has been used in coordination chemistry. These compounds and their metal complexes, particularly with Ni(II) and Cu(II), have been synthesized and characterized through various techniques including elemental analyses, FT-IR, and 1H-NMR spectroscopy. The crystal and molecular structure of these compounds provide insights into their formation and characteristics, highlighting their potential in the field of coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).

Crystallography and Polymorphism

Research into polymorphs and salts of compounds similar to this compound, such as 4-nitro-N-(quinolin-8-yl)benzamide, reveals diverse crystal structures and polymorphs. These compounds exhibit different packing patterns and hydrogen bonding in their crystal lattice, offering valuable information for pharmaceutical and material science applications (Khakhlary & Baruah, 2014).

Reactivity in Organic Synthesis

In organic synthesis, compounds similar to this compound, like N-thioamido amidines, react with various halogenated alkyl derivatives. These reactions yield derivatives with significant implications in synthetic chemistry, demonstrating the reactivity and versatility of these compounds (Khilifi et al., 2008).

Pharmaceutical Synthesis

Compounds structurally similar to this compound are integral in the synthesis of pharmaceuticals like Nilotinib, an antitumor agent. The stepwise synthesis of such compounds demonstrates the role of bromo-nitroanilinoethyl benzamides in developing effective therapeutic agents (Wang Cong-zhan, 2009).

Antipsychotic Research

Derivatives of benzamide, closely related to this compound, have been synthesized and studied for their antidopaminergic properties, offering potential applications in antipsychotic treatments. The study of these compounds helps understand their interaction with dopamine receptors and their potential therapeutic uses (Högberg et al., 1990).

Antimicrobial Applications

Benzamide derivatives, similar to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Properties

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19g/mol

IUPAC Name

3-bromo-N-[2-(4-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H14BrN3O3/c16-12-3-1-2-11(10-12)15(20)18-9-8-17-13-4-6-14(7-5-13)19(21)22/h1-7,10,17H,8-9H2,(H,18,20)

InChI Key

GVTZMKNKMGOFHE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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